molecular formula C20H20N4O2S B5085360 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline

8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline

Cat. No. B5085360
M. Wt: 380.5 g/mol
InChI Key: ZULOVBFMKRZWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is not fully understood. However, it is believed to exert its effects through multiple pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspases. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In the brain, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In the brain, it has been shown to reduce inflammation and oxidative stress. It has also been found to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in lab experiments is its potent activity against cancer cells and neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for the use of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in scientific research. One potential direction is the development of novel anticancer drugs based on this compound. It may also be used as a lead compound for the development of neuroprotective agents for the treatment of neurodegenerative diseases. Further studies are needed to determine its potential applications in other fields such as immunology and infectious diseases.
Conclusion
In conclusion, 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. Further studies are needed to determine its safety profile and potential side effects. However, it holds great promise as a lead compound for the development of novel drugs for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline involves a multi-step process. The first step involves the condensation of 2-nitrophenylthiourea with 4-methylpiperazine in the presence of an acid catalyst. This results in the formation of 5-(4-methyl-1-piperazinyl)-2-nitrophenylthiourea. The second step involves the cyclization of the above compound with 8-hydroxyquinoline in the presence of a base catalyst. This results in the formation of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline.

Scientific Research Applications

8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Another important application of this compound is in the field of neuroscience. It has been found to exhibit potent neuroprotective activity against various neurodegenerative diseases. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in the brain.

properties

IUPAC Name

8-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-22-10-12-23(13-11-22)16-7-8-17(24(25)26)19(14-16)27-18-6-2-4-15-5-3-9-21-20(15)18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULOVBFMKRZWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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